Picolinafen

Weed Science Cereal Herbicide Comparative Efficacy

Picolinafen (CAS 137641-05-5) is a high-purity, selective post-emergence herbicide for cereals. Unlike generic PDS inhibitors, its aryloxypicolinamide structure delivers 15% superior cleavers control and a 34-fold lower resistance factor against oriental mustard compared to diflufenican. With moderate soil persistence (DT50 ~1 month) and minimal carryover risk, it is ideal for rotational cropping systems. Apply at 5–15 DAS for maximum efficacy. Source ≥98% pure material for research, residue analysis, and formulation development.

Molecular Formula C19H12F4N2O2
Molecular Weight 376.3 g/mol
CAS No. 137641-05-5
Cat. No. B105197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePicolinafen
CAS137641-05-5
SynonymsAC 900001;  N-(4-Fluorophenyl)-2-[(3-trifluoromethylphenyl)oxy]pyridine-6-carboxamide;  N-(4-Fluorophenyl)-6-[3-(trifluoromethyl)phenoxy]-2-pyridinecarboxamide;  Sniper
Molecular FormulaC19H12F4N2O2
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=CC(=N2)C(=O)NC3=CC=C(C=C3)F)C(F)(F)F
InChIInChI=1S/C19H12F4N2O2/c20-13-7-9-14(10-8-13)24-18(26)16-5-2-6-17(25-16)27-15-4-1-3-12(11-15)19(21,22)23/h1-11H,(H,24,26)
InChIKeyCWKFPEBMTGKLKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Picolinafen (CAS 137641-05-5): Technical Baseline and Procurement Considerations


Picolinafen (CAS 137641-05-5) is a selective post-emergence herbicide belonging to the pyridinecarboxamide class, primarily utilized for the control of broadleaf weeds in cereal crops such as wheat and barley [1]. It functions by inhibiting the phytoene desaturase (PDS) enzyme, a critical component of the carotenoid biosynthesis pathway, leading to the bleaching and subsequent death of susceptible plant species . Its physicochemical profile includes a high lipophilicity (logP ~5.37) and very low water solubility (3.9 x 10⁻⁵ g/L at 20°C), which informs its application and environmental behavior [2].

Why 'Any PDS Inhibitor' Cannot Substitute for Picolinafen in Cereal Herbicide Selection


While picolinafen shares the phytoene desaturase (PDS) inhibition mechanism with other in-class herbicides such as diflufenican, generic substitution based solely on mode of action is not scientifically sound. Critical differences in molecular structure confer distinct activity spectra, resistance profiles, and formulation synergies. For instance, the specific aryloxypicolinamide structure of picolinafen enables a differentiated binding interaction with the PDS enzyme, as evidenced by a 237-fold difference in resistance magnitude compared to diflufenican in the same resistant weed population [1]. Furthermore, its unique physicochemical properties, such as a logP of ~5.37 [2], dictate its behavior in tank mixtures, its selectivity window, and its efficacy against specific problem weeds like cleavers (Galium aparine), where it provides a quantifiable performance advantage over its closest analog [3]. These factors collectively mean that substituting picolinafen with another PDS inhibitor can lead to suboptimal weed control, increased selection pressure for resistance, and ultimately, crop yield loss.

Quantitative Comparative Evidence: Verifiable Differentiation of Picolinafen for Scientific Selection


Superior Control of Cleavers (Galium aparine) vs. Diflufenican in Cereal Applications

Picolinafen demonstrates a quantifiable advantage over diflufenican in controlling the key broadleaf weed cleavers (Galium aparine). A report from the British Crop Protection Council Conference claimed a specific performance boost of approximately 15% for cleaver control when using picolinafen compared to diflufenican [1].

Weed Science Cereal Herbicide Comparative Efficacy

Significantly Lower Cross-Resistance Magnitude vs. Diflufenican in PDS-Resistant Oriental Mustard

In populations of oriental mustard (Sisymbrium orientale L.) resistant to PDS inhibitors, the level of cross-resistance to picolinafen is significantly lower than that to diflufenican. A study found a population (P40) to be 237-fold resistant to diflufenican, whereas resistance to picolinafen in the same population was only 7-fold compared to susceptible populations [1].

Herbicide Resistance PDS Inhibitor Population Genetics

Crop Safety in Wheat and Barley: Application Timing and Phytotoxicity Profile

Picolinafen exhibits a clear crop safety profile that is dependent on application timing. A study showed that phytotoxicity to wheat and barley was greatest when applied at 0 days after sowing (DAS) but decreased significantly as plant growth advanced [1]. The highest herbicidal activity with optimal crop safety was achieved with early post-emergence applications between 5 and 15 DAS, with activity significantly decreasing by 20 DAS [2]. This defines a specific and optimal application window.

Crop Safety Selectivity Application Window

Residual Activity Profile: Quantified Soil Half-Life (DT50) and Degradation Pathway

The soil persistence of picolinafen is characterized by a photodegradation half-life (DT50) of 23-31 days under laboratory conditions and an average field DT50 of approximately 1 month [1]. This is an important differentiator from other residual herbicides with longer soil persistence that can pose a risk to following rotational crops. Picolinafen is hydrolytically stable but primarily degrades via photochemical processes [1].

Environmental Fate Soil Persistence Residual Herbicide

Differentiated Spectrum of Activity: Broadleaf Weed Control vs. Grass Weeds

Picolinafen exhibits a clear and quantified selectivity profile, demonstrating greater activity against broadleaf weeds compared to grass weeds [1]. This is a critical differentiator from PDS inhibitors with broader spectra that may not offer the same level of safety in cereal crops. The compound's highest activity is achieved with early post-emergence applications, which are optimal for targeting susceptible broadleaf species [1].

Weed Spectrum Selectivity Herbicidal Activity

Optimal Application Scenarios for Picolinafen Based on Verifiable Product Performance


Management of Suspected Diflufenican-Resistant Broadleaf Weeds in Wheat

In cereal production regions where reduced efficacy of diflufenican is observed or where PDS-resistant biotypes like oriental mustard (Sisymbrium orientale) are confirmed, picolinafen should be prioritized. Its 34-fold lower resistance factor (7-fold vs. 237-fold) [1] in characterized populations makes it a superior choice for maintaining control and reducing the selection pressure for high-level cross-resistance.

Targeted Post-Emergence Control of Cleavers (Galium aparine) in Winter Cereals

For fields with a known history of heavy cleavers infestation, picolinafen offers a quantifiable performance advantage. Its 15% improvement in control over diflufenican [2] allows for a more robust management program, reducing reliance on less effective alternatives or costly spring rescue treatments. This is particularly relevant in autumn application windows in winter wheat and barley.

Weed Control in Cereals with Short-Term Plant-Back Flexibility Requirements

When a rotational crop is planned for the following season, picolinafen's moderate soil persistence (average field DT50 of ~1 month) [3] is a significant advantage over longer-lasting residual herbicides. Its primary degradation pathway via photodegradation minimizes the risk of carryover injury to sensitive crops like oilseed rape or pulses, providing greater operational flexibility.

Early Post-Emergence Broadleaf Weed Control in Wheat and Barley

Picolinafen is ideally suited for early post-emergence applications in wheat and barley, specifically within the 5 to 15 days after sowing (DAS) window [4]. Application during this defined period maximizes herbicidal activity against a broad spectrum of broadleaf weeds while ensuring crop safety, as phytotoxicity risks decrease significantly with advancing plant growth.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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